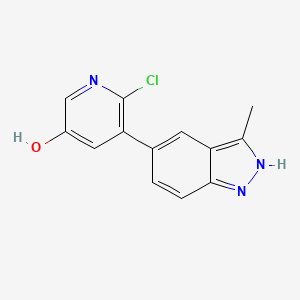![molecular formula C11H14BrNO B11858843 2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine CAS No. 832724-75-1](/img/structure/B11858843.png)
2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine is an organic compound that features an aziridine ring substituted with a bromomethyl group and a 3-methoxyphenylmethyl group. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine typically involves the reaction of 3-methoxybenzylamine with an appropriate bromomethylating agent under controlled conditions. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromomethyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The aziridine ring can be opened under reductive conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Products include amines and ring-opened derivatives.
Applications De Recherche Scientifique
2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine involves its reactivity due to the strained aziridine ring and the presence of the bromomethyl group. The compound can interact with nucleophiles, leading to ring-opening reactions and the formation of new bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine is unique due to its combination of an aziridine ring and a bromomethyl group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for creating a wide range of complex molecules.
Propriétés
Numéro CAS |
832724-75-1 |
|---|---|
Formule moléculaire |
C11H14BrNO |
Poids moléculaire |
256.14 g/mol |
Nom IUPAC |
2-(bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine |
InChI |
InChI=1S/C11H14BrNO/c1-14-11-4-2-3-9(5-11)7-13-8-10(13)6-12/h2-5,10H,6-8H2,1H3 |
Clé InChI |
KXNSOYVFWZNABF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)CN2CC2CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Isopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11858773.png)

![4-[(4-Chlorophenyl)methyl]isoquinoline](/img/structure/B11858781.png)
![1-Oxaspiro[4.5]dec-3-en-2-one, 4-(phenylthio)-](/img/structure/B11858802.png)
![5-Amino-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858803.png)
![4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11858829.png)

![Ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11858837.png)
